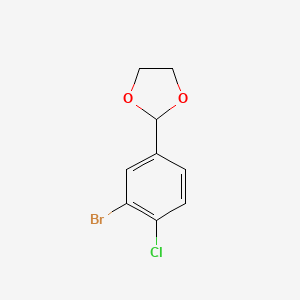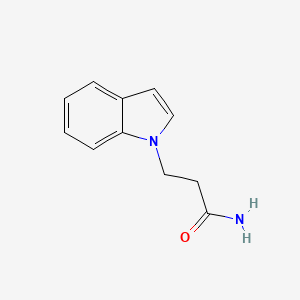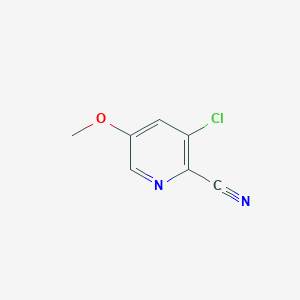
3-Chloro-5-methoxypicolinonitrile
Overview
Description
3-Chloro-5-methoxypicolinonitrile is a chemical compound used in the manufacture of various products . It is often used in laboratory settings and in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of 3-Chloro-5-methoxypicolinonitrile has been described in several studies. For instance, one study describes a novel, efficient, and one-pot method for synthesizing chlorantraniliprole, a compound related to 3-Chloro-5-methoxypicolinonitrile . Another study discusses the application of a new type of 3-Chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles as a chiral stationary phase for multi-mode HPLC .Chemical Reactions Analysis
3-Chloro-5-methoxypicolinonitrile has been used in the synthesis of a new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate- (3- (2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS). This CSP has been applied in HPLC under normal-phase, reversed-phase, and polar organic mobile phase conditions .Scientific Research Applications
Suzuki–Miyaura Coupling
3-Chloro-5-methoxypicolinonitrile can be used in Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Synthesis of Chiral Stationary Phase (CSP) A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized . This CSP has been applied in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions .
Separation of Positional Isomers
The 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline . The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers .
Enantioseparation of Chiral Drug Compounds
The 35CMP-CD-HPS-packed column was also evaluated by separating enantiomers of some chiral drug compounds . The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the enantiomers of a wide range of chiral drug compounds .
Multi-mode Mobile Phase Conditions
Both the hydroxyl residues of the partially substituted β-cyclodextrin and the stable ether spacer linking to the wider torus rim of β-cyclodextrin in the new 35CMP-CD-HPS phase play important roles in chromatographic separations under multi-mode mobile phase conditions .
Safety and Hazards
Future Directions
The future directions of 3-Chloro-5-methoxypicolinonitrile research could involve its use in the synthesis of new types of chiral stationary phases, as demonstrated in a study that used it to create a new type of β-cyclodextrin-bonded chiral stationary phase . Another potential direction could be the exploration of its use in the synthesis of other chemical compounds .
properties
IUPAC Name |
3-chloro-5-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-5-2-6(8)7(3-9)10-4-5/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMWYRODDSNSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxypicolinonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylphenyl)pyrido[2,3-d]pyridazine-8(7H)-one](/img/structure/B3349126.png)
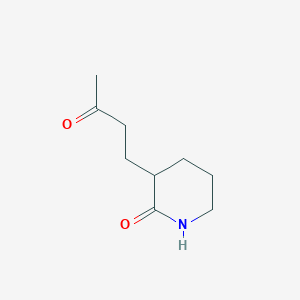
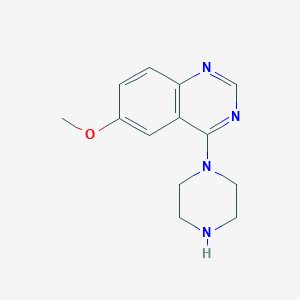
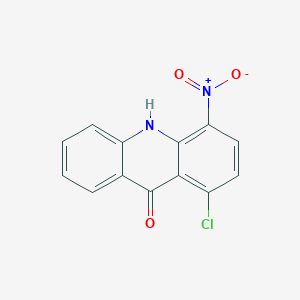
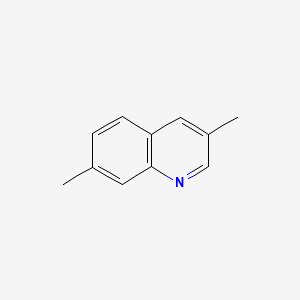
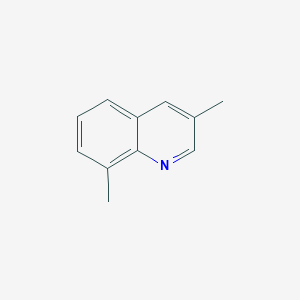
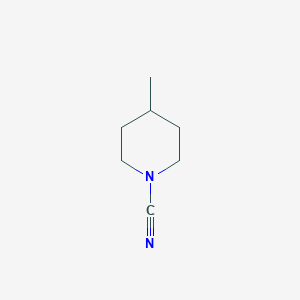

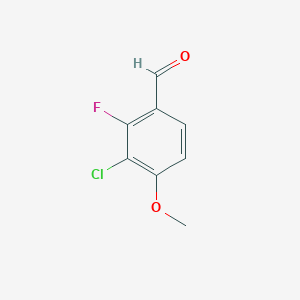
![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)
